![molecular formula C26H19F3N2S B2980313 4,5-Diphenyl-1-prop-2-ynyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazole CAS No. 339277-17-7](/img/structure/B2980313.png)
4,5-Diphenyl-1-prop-2-ynyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4,5-Diphenyl-1-prop-2-ynyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazole” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products .
Synthesis Analysis
Imidazole compounds can be synthesized through various methods. For instance, one method involves the reaction of NBoc-imidamides with α-azidoenones at 120 °C in acetonitrile . Another method involves a click reaction between the 4,5-diphenyl-2-(prop-2-yn-1-ylthio)-1H-imidazole and various benzyl azides .Molecular Structure Analysis
The molecular structure of imidazole compounds is characterized by a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds . One of the nitrogen atoms bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole compounds are known to undergo a variety of chemical reactions. For example, they can react with NBoc-imidamides and α-azidoenones to produce 2,4,5-trisubstituted NH-imidazoles . They can also react with benzyl azides in a click reaction to produce 4,5-diphenyl-imidazol-1,2,3-triazole hybrids .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
- Researchers have investigated the anticancer potential of this compound. Its structural features suggest it could inhibit specific enzymes or pathways involved in cancer cell growth. Further studies are needed to explore its efficacy against different cancer types and potential mechanisms of action .
- The compound’s sulfur-containing group makes it suitable for incorporation into MOFs. These porous materials have applications in gas storage, catalysis, and drug delivery. Researchers have synthesized MOFs containing this imidazole derivative to explore their properties .
- Investigations into the photophysical behavior of this compound have revealed interesting fluorescence properties. Researchers have studied its emission spectra, quantum yield, and excited-state dynamics. Applications could include fluorescent probes or sensors .
- Imidazole derivatives have been investigated for OLED applications. Their ability to emit light upon electrical excitation makes them promising candidates for display technologies. Researchers have synthesized OLED materials based on this compound’s core structure .
Anticancer Properties
Metal-Organic Frameworks (MOFs)
Photophysical Properties
Organic Light-Emitting Diodes (OLEDs)
properties
IUPAC Name |
4,5-diphenyl-1-prop-2-ynyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19F3N2S/c1-2-16-31-24(21-13-7-4-8-14-21)23(20-11-5-3-6-12-20)30-25(31)32-18-19-10-9-15-22(17-19)26(27,28)29/h1,3-15,17H,16,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHHCCTZXIZXHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=C(N=C1SCC2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Diphenyl-1-prop-2-ynyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.